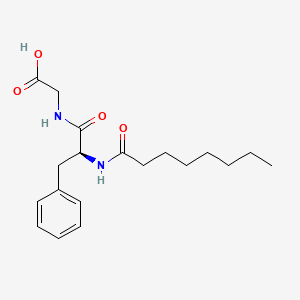
N-Octanoyl-L-phenylalanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octanoyl-L-phenylalanylglycine is a chemical compound that belongs to the class of N-acylated amino acids It is characterized by the presence of an octanoyl group attached to the nitrogen atom of the L-phenylalanylglycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl-L-phenylalanylglycine typically involves the acylation of L-phenylalanylglycine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Octanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-phenylalanylglycine and octanoic acid.
Oxidation: Oxidative reactions can modify the phenylalanine moiety or the octanoyl group.
Substitution: Nucleophilic substitution reactions can occur at the acyl group or the amino acid residues.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-phenylalanylglycine and octanoic acid.
Oxidation: Various oxidized derivatives of the phenylalanine or octanoyl group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Octanoyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and peptide modifications.
Biology: Investigated for its role in quorum sensing and bacterial communication.
Industry: Utilized in the synthesis of specialized peptides and as an intermediate in the production of bioactive compounds.
Mechanism of Action
The mechanism of action of N-Octanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The octanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-Octanoylglycine: Similar structure but lacks the phenylalanine moiety.
N-Octanoyl-L-homoserine lactone: Similar acyl group but different amino acid component.
Octanoyl-L-carnitine: Contains an octanoyl group but different functional groups and biological roles.
Uniqueness
N-Octanoyl-L-phenylalanylglycine is unique due to the presence of both an octanoyl group and a phenylalanylglycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
581076-11-1 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[(2S)-2-(octanoylamino)-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H28N2O4/c1-2-3-4-5-9-12-17(22)21-16(19(25)20-14-18(23)24)13-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI Key |
VCMDJQPNZSOWKO-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


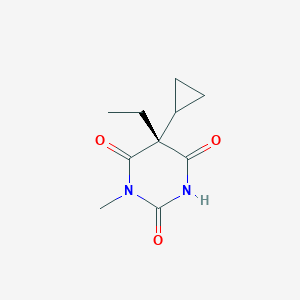

![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
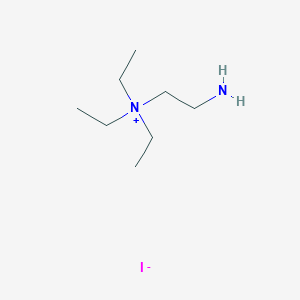
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
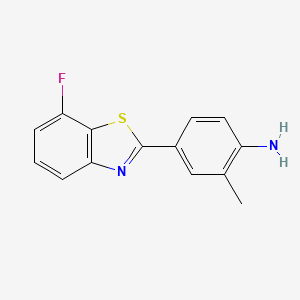
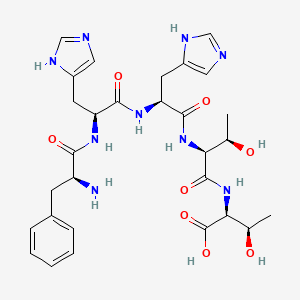
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
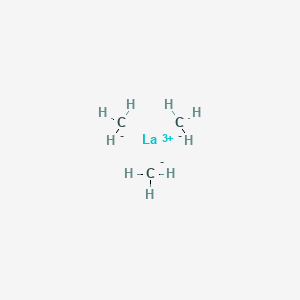
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
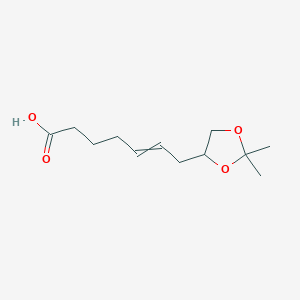
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
